Cas no 72947-98-9 (2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI))

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) structure
72947-98-9 structure
Produktname:2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
CAS-Nr.:72947-98-9
MF:C20H24O7
MW:376.400366783142
CID:576832

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,2-methyl-,(2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, (2E)- (9CI)
    • 2-Butenoicacid, 2-methyl-,decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, [3'aR-[3'aa,4'b(E),6'a,6'aa,7'b,7'ab,8'ab,8'ba,8'cb]]-
    • Eupachifolin E
    • Spiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan],2-butenoic acid deriv.
    • CID 102059817
    • 2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
    • Inchi: 1S/C20H24O7/c1-5-8(2)17(22)25-10-6-20(7-24-20)12-13(19(4)16(27-19)14(12)21)15-11(10)9(3)18(23)26-15/h5,10-16,21H,3,6-7H2,1-2,4H3/b8-5+/t10-,11-,12+,13+,14+,15+,16-,19+,20+/m1/s1
    • InChI-Schlüssel: PQMWCHJGFCQNRD-QATWYSQASA-N
    • Lächelt: O1[C@@H]2[C@H]([C@H]3[C@@]4(CO4)C[C@H]([C@H]4C(=C)C(=O)O[C@@H]4[C@H]3[C@]12C)OC(/C(=C/C)/C)=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 787
  • Topologische Polaroberfläche: 97.9
  • XLogP3: 0.758

Experimentelle Eigenschaften

  • Dichte: 1.38±0.1 g/cm3(Predicted)
  • Siedepunkt: 581.6±50.0 °C(Predicted)
  • pka: 13.92±0.60(Predicted)

2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
BIOOKE MICROELECTRONICS CO.,LTD